Thalidomide-5'-O-C4-acid
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Overview
Description
Thalidomide-5’-O-C4-acid is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C4-acid, have been studied for their potential therapeutic applications, particularly in the treatment of various cancers and inflammatory conditions .
Preparation Methods
The synthesis of Thalidomide-5’-O-C4-acid involves several steps, starting from the basic structure of thalidomideThis can be achieved through various chemical reactions, including esterification and hydrolysis . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thalidomide-5’-O-C4-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Various nucleophiles can substitute the functional groups in Thalidomide-5’-O-C4-acid, leading to the formation of substituted products.
Scientific Research Applications
Thalidomide-5’-O-C4-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-C4-acid involves its interaction with specific molecular targets, such as cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). Binding to CRBN alters its substrate specificity, leading to the degradation of various neosubstrates. This process modulates several cellular pathways, including those involved in inflammation and cancer .
Comparison with Similar Compounds
Thalidomide-5’-O-C4-acid is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications. Thalidomide-5’-O-C4-acid is unique due to its specific modifications, which confer distinct chemical and biological properties .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide derivatives with different functional groups
Properties
Molecular Formula |
C18H18N2O7 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypentanoic acid |
InChI |
InChI=1S/C18H18N2O7/c21-14-7-6-13(16(24)19-14)20-17(25)11-5-4-10(9-12(11)18(20)26)27-8-2-1-3-15(22)23/h4-5,9,13H,1-3,6-8H2,(H,22,23)(H,19,21,24) |
InChI Key |
OGCVLNRVXVCTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCC(=O)O |
Origin of Product |
United States |
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